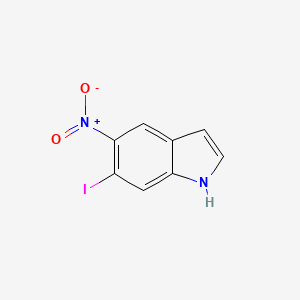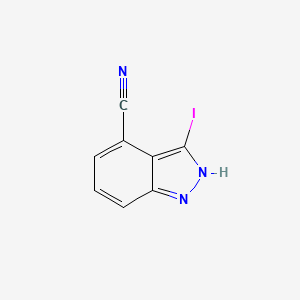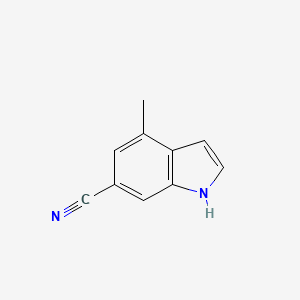
6-Ciano-4-metilindol
Descripción general
Descripción
“4-Methyl-1H-indole-6-carbonitrile” is a chemical compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted significant attention due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including the Fischer indole synthesis . The synthesis often involves the use of N-alkylanilines and various catalysts .Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indole-6-carbonitrile” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3 . This indicates that the compound has a molecular weight of 131.1745 .Chemical Reactions Analysis
Indole derivatives are versatile and can participate in various chemical reactions . For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They are also used as reactants in multicomponent reactions to generate complex molecules .Aplicaciones Científicas De Investigación
Espectroscopia Electrónica y Momentos Dipolar
6-Ciano-4-metilindol: ha sido estudiado por su espectro electrónico y momentos dipolares tanto en el estado fundamental como en los estados singulares electrónicamente excitados . La capacidad del compuesto para exhibir diferentes momentos dipolares en estos estados lo hace valioso para comprender la naturaleza electrónica de los estados singulares excitados y su comportamiento en diversos entornos.
Análisis de la Vida Útil del Estado Excitado
La vida útil del estado excitado del This compound aislado se ha determinado en alrededor de 11 ns, lo que es significativo para aplicaciones que requieren una duración controlada del estado excitado, como en espectroscopia de fluorescencia y fotoquímica .
Potencial de Actividad Biológica
Los derivados del indol, incluido el This compound, han mostrado una amplia gama de actividades biológicas. Se exploran por su potencial como agentes antivirales, antiinflamatorios, anticancerígenos y antimicrobianos debido a su capacidad para interactuar con varios receptores biológicos .
Reacciones Multicomponente
This compound: sirve como reactivo en reacciones multicomponente, que son fundamentales en la síntesis de compuestos orgánicos complejos. Estas reacciones son esenciales para crear nuevas moléculas con posibles aplicaciones farmacéuticas .
Síntesis de Compuestos Heterocíclicos
El núcleo indol del This compound es un andamiaje clave en la síntesis de compuestos heterocíclicos. Estos compuestos tienen amplias aplicaciones que van desde los productos farmacéuticos hasta la ciencia de los materiales .
Mecanismo De Acción
Target of Action
6-Cyano-4-methylindole, also known as 4-Methyl-1H-indole-6-carbonitrile, is a derivative of indole . Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . .
Mode of Action
Indole derivatives are known to participate in various chemical reactions, including suzuki–miyaura (sm) cross-coupling . This reaction involves the formation of new carbon-carbon bonds through the concerted interaction of two or more unsaturated reactants .
Biochemical Pathways
Indole derivatives are known to play a significant role in various biological processes .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
It’s worth noting that the handling of such compounds should be done in a well-ventilated place, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and immense potential for further exploration . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The synthesis of indole derivatives, particularly through sustainable multicomponent reactions, is a promising area of research .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 6-Cyano-4-methylindole are largely derived from the indole nucleus, which is a common structure in many bioactive compounds . The indole nucleus is known to bind with high affinity to multiple receptors, which can be beneficial in the development of new derivatives
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 6-Cyano-4-methylindole in animal models have not been extensively studied. Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery . Therefore, future studies should focus on understanding the dosage effects of 6-Cyano-4-methylindole in animal models.
Metabolic Pathways
Indole is a product of the metabolism of tryptophan by gut microorganisms
Propiedades
IUPAC Name |
4-methyl-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-8(6-11)5-10-9(7)2-3-12-10/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTVHILSTXFLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646487 | |
| Record name | 4-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-02-3 | |
| Record name | 4-Methyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)

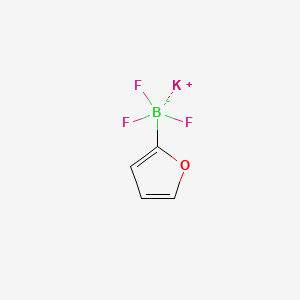

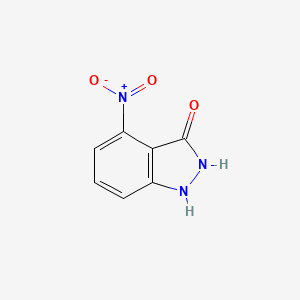
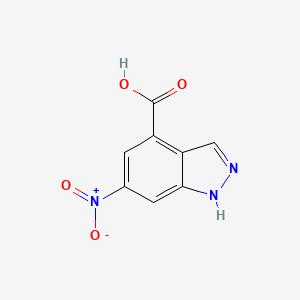

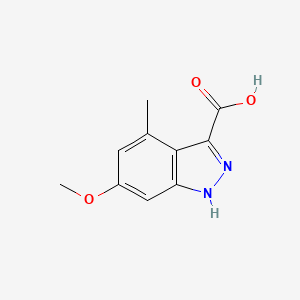

![4-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604233.png)
![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)
